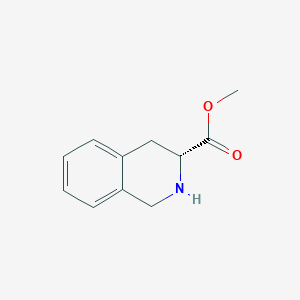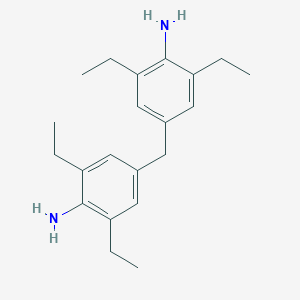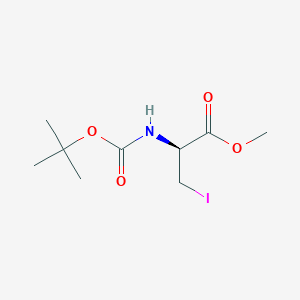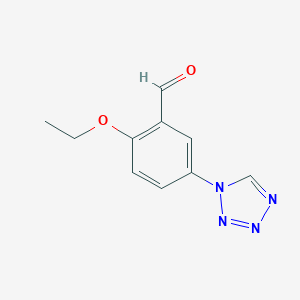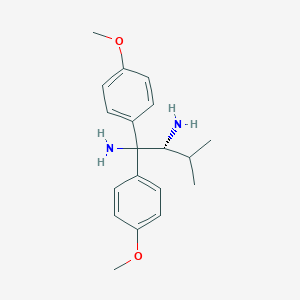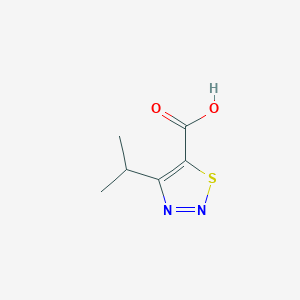
5-Acetyl-1-methyl-3,4-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-1-methyl-3,4-dihydropyridin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the dihydropyridine family, which is known for its diverse range of biological activities. In
Applications De Recherche Scientifique
5-Acetyl-1-methyl-3,4-dihydropyridin-2-one has been studied extensively for its potential applications in scientific research. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has been used in various studies to investigate the mechanisms of action of these biological activities.
Mécanisme D'action
The mechanism of action of 5-Acetyl-1-methyl-3,4-dihydropyridin-2-one is complex and not fully understood. However, it is believed that this compound exerts its biological activities through the regulation of various signaling pathways. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the inflammatory response. It has also been shown to activate certain transcription factors, such as nuclear factor-kappa B, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
5-Acetyl-1-methyl-3,4-dihydropyridin-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in these cells. Additionally, this compound has been shown to have neuroprotective effects, which may have implications for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Acetyl-1-methyl-3,4-dihydropyridin-2-one in laboratory experiments has several advantages. This compound is relatively easy to synthesize and is readily available in large quantities. It is also stable under normal laboratory conditions and can be stored for extended periods of time. However, there are some limitations to the use of this compound in laboratory experiments. It has been shown to have low solubility in water, which may limit its use in certain experiments. Additionally, some of the biological activities of this compound are not fully understood, which may limit its potential applications in certain areas of research.
Orientations Futures
There are several future directions for the study of 5-Acetyl-1-methyl-3,4-dihydropyridin-2-one. One area of research that has received increasing attention is the potential use of this compound in the treatment of cancer. It has been shown to have potent antitumor effects and may have potential as a chemotherapeutic agent. Additionally, there is growing interest in the potential neuroprotective effects of this compound, which may have implications for the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various areas of scientific research.
In conclusion, 5-Acetyl-1-methyl-3,4-dihydropyridin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a wide range of biological activities and has been used in various studies to investigate the mechanisms of action of these activities. Although there are some limitations to the use of this compound in laboratory experiments, there are several future directions for the study of 5-Acetyl-1-methyl-3,4-dihydropyridin-2-one that may have important implications for the development of new treatments for various diseases.
Méthodes De Synthèse
The synthesis of 5-Acetyl-1-methyl-3,4-dihydropyridin-2-one involves the reaction of acetylacetone with ethyl acetoacetate in the presence of ammonium acetate. This reaction leads to the formation of a dihydropyridine intermediate, which is then oxidized to form the final product. This synthesis method has been widely used in the laboratory to produce 5-Acetyl-1-methyl-3,4-dihydropyridin-2-one in large quantities.
Propriétés
Numéro CAS |
181428-42-2 |
|---|---|
Nom du produit |
5-Acetyl-1-methyl-3,4-dihydropyridin-2-one |
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
5-acetyl-1-methyl-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C8H11NO2/c1-6(10)7-3-4-8(11)9(2)5-7/h5H,3-4H2,1-2H3 |
Clé InChI |
RONGNYRLGDRKLM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CN(C(=O)CC1)C |
SMILES canonique |
CC(=O)C1=CN(C(=O)CC1)C |
Synonymes |
2(1H)-Pyridinone, 5-acetyl-3,4-dihydro-1-methyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




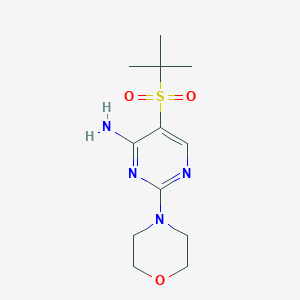
![2,3-Dihydrofuro[3,2-c]pyridine](/img/structure/B67943.png)

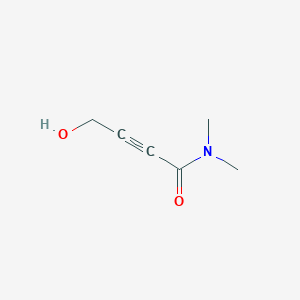
![Methyl 3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B67954.png)
